2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane
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Overview
Description
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[222]octane is a heterocyclic compound that features an oxazole ring fused with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate. The reaction proceeds through the formation of nitrones, followed by intramolecular cyclization to yield the oxazole ring . The reaction conditions often include the use of acetic acid salts and room temperature settings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the oxazole ring or the bicyclic structure through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: Known for its antibacterial potential.
2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols: Synthesized through the formation of imidazole rings and known for their unique chemical properties.
Uniqueness
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane is unique due to its combination of an oxazole ring with a bicyclic structure, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
651314-55-5 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[2.2.2]octan-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H16N2O/c1(2-12-3-6-13-15-12)11-9-10-4-7-14(11)8-5-10/h1-3,6,10-11H,4-5,7-9H2 |
InChI Key |
XUMILJXWYMQWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2C=CC3=CC=NO3 |
Origin of Product |
United States |
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